molecular formula C18H21N3O4 B4283562 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide

2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide

Cat. No. B4283562
M. Wt: 343.4 g/mol
InChI Key: KAQCDRBLEZAHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has been the subject of numerous scientific studies since then.

Mechanism of Action

2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is expressed on immune cells, such as mast cells, eosinophils, and T cells. Activation of this receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of allergic diseases. By blocking the histamine H4 receptor, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide reduces the release of these inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce inflammation and itching in animal models of allergic diseases. It has also been shown to reduce airway hyperresponsiveness in a mouse model of asthma. In addition, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce the infiltration of inflammatory cells into the skin in a mouse model of atopic dermatitis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to specifically target this receptor without affecting other histamine receptors. However, one limitation of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is its relatively low potency compared to other histamine H4 receptor antagonists. This may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide. One area of interest is its potential use in the treatment of atopic dermatitis. Another area of interest is its potential use in combination with other anti-inflammatory drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide and its potential effects on other cell types and signaling pathways.

Scientific Research Applications

2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-pruritic, and anti-nociceptive effects in animal models. It has also been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.

properties

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-4-12-7-5-6-8-16(12)19-18(23)21-20-17(22)13-9-14(24-2)11-15(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQCDRBLEZAHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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